3-Hydroxy-8-nonyl-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one
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Description
3-Hydroxy-8-nonyl-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is a useful research compound. Its molecular formula is C24H28O6 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
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Biological Activity
3-Hydroxy-8-nonyl-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one, also known by its CAS number 649551-61-1, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects.
The molecular formula of this compound is C24H28O6 with a molecular weight of approximately 428.48 g/mol. The compound features a complex structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H28O6 |
Molecular Weight | 428.48 g/mol |
CAS Number | 649551-61-1 |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit strong antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Activity
Several studies have reported the anticancer potential of benzopyran derivatives. For instance, a study highlighted that similar compounds demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. The specific mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Melanoma Cells
A notable investigation into the effects of benzopyran derivatives on melanoma cells showed that these compounds could significantly reduce cell viability and induce apoptosis. The study utilized MTT assays to assess cytotoxicity and flow cytometry for cell cycle analysis, revealing a marked increase in apoptosis in treated cells compared to controls.
Anti-inflammatory Effects
The compound has been suggested to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of protein kinase C (PKC), which plays a role in various cellular processes including proliferation and differentiation.
- Modulation of Apoptosis : The activation of apoptotic pathways has been observed in cancer cells treated with this class of compounds.
- Antioxidative Mechanisms : The ability to scavenge free radicals contributes to its protective effects against oxidative damage.
Summary of Key Studies
Pharmacological Studies
Pharmacological studies have shown that derivatives of benzopyran can effectively inhibit tumor growth in vivo and in vitro models. For example:
- In Vivo Studies : Animal models treated with benzopyran derivatives exhibited reduced tumor sizes compared to control groups.
- In Vitro Studies : Cell line assays indicated significant reductions in cell proliferation rates when exposed to these compounds.
Properties
CAS No. |
649551-61-1 |
---|---|
Molecular Formula |
C24H28O6 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-hydroxy-8-nonyl-2-(2,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C24H28O6/c1-2-3-4-5-6-7-8-10-15-11-9-12-16-21(28)22(29)24(30-23(15)16)17-13-19(26)20(27)14-18(17)25/h9,11-14,25-27,29H,2-8,10H2,1H3 |
InChI Key |
DWBMEIZJIORJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3O)O)O)O |
Origin of Product |
United States |
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